molecular formula C19H16N2O B11637276 (4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11637276
M. Wt: 288.3 g/mol
InChI Key: NBPIVZCAUUWNER-AGJFMPELSA-N
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Description

(4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure characterized by multiple double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-[(E)-2-Phenylvinyl]-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
  • (2E,4Z)-Decadienal
  • (4Z)-2-[(E)-2-(4-Methylphenyl)vinyl]-4-(2,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Uniqueness

Compared to similar compounds, (4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific arrangement of double bonds and aromatic rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one

InChI

InChI=1S/C19H16N2O/c1-15-18(14-8-11-16-9-4-2-5-10-16)19(22)21(20-15)17-12-6-3-7-13-17/h2-14H,1H3/b11-8+,18-14-

InChI Key

NBPIVZCAUUWNER-AGJFMPELSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C=C\C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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